molecular formula C13H17NO2 B14891400 n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide

n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B14891400
M. Wt: 219.28 g/mol
InChI Key: VGCITDJXJLOFTQ-UHFFFAOYSA-N
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Description

n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methoxyphenyl group

Preparation Methods

The synthesis of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    n-(1-(2-Hydroxyphenyl)ethyl)cyclopropanecarboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H17NO2/c1-9(14-13(15)10-7-8-10)11-5-3-4-6-12(11)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)

InChI Key

VGCITDJXJLOFTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2CC2

Origin of Product

United States

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